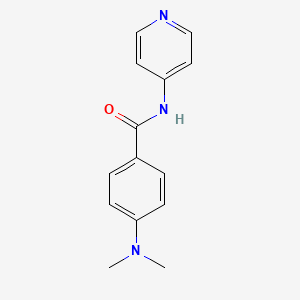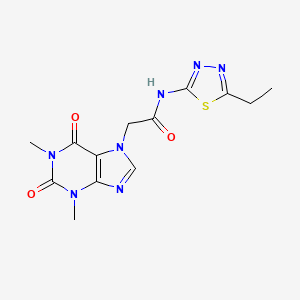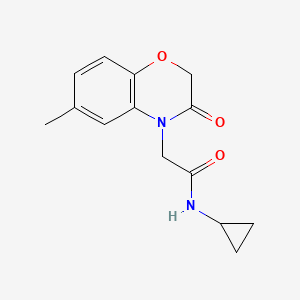![molecular formula C18H21NO2S B5766048 N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5766048.png)
N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as MMBA, is a chemical compound that has gained attention for its potential use in scientific research. MMBA belongs to the class of compounds known as benzamide derivatives, which have been studied for their various pharmacological properties. In
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anticancer properties, N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to have other biochemical and physiological effects. Studies have shown that N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This may have potential implications for the treatment of Alzheimer's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for extended periods of time without significant degradation.
One limitation of using N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, further studies are needed to fully understand the safety and toxicity profile of N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide. One area of research could focus on the development of N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide derivatives with improved pharmacological properties. Another area of research could focus on the use of N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies are needed to fully understand the safety and toxicity profile of N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide, which will be important for its potential use as a therapeutic agent in humans.
In conclusion, N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is a chemical compound that has gained attention for its potential use in scientific research. It has been studied for its anti-inflammatory and anticancer properties, as well as its potential implications for the treatment of neurological disorders. While further research is needed to fully understand its mechanism of action and safety profile, N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has potential as a therapeutic agent for various diseases and conditions.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methylbenzyl mercaptan to yield N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been studied for its potential use in the treatment of various diseases and conditions. One area of research has focused on the compound's anti-inflammatory properties. N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide's potential as an anticancer agent. Studies have shown that N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a therapeutic agent for various types of cancer.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-8-9-17(21-3)16(10-13)19-18(20)12-22-11-15-7-5-4-6-14(15)2/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMJBKMYEPNWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5765981.png)

![2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5765989.png)
![2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5765997.png)

![4-fluorobenzaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5766006.png)
![N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5766010.png)


![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5766039.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5766049.png)
![N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5766052.png)
